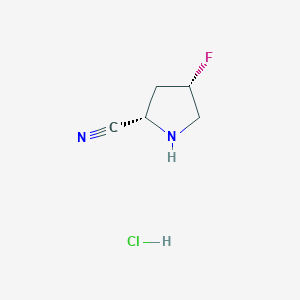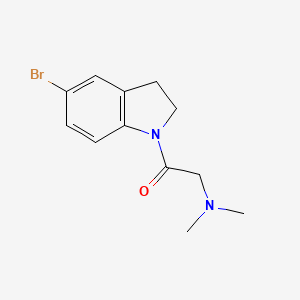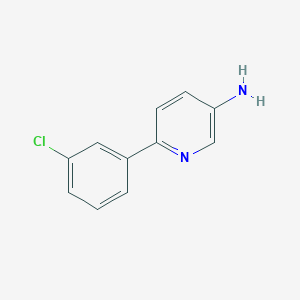![molecular formula C8H14N2O3 B1532852 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1340044-10-1](/img/structure/B1532852.png)
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid
概要
説明
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
準備方法
The synthesis of 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group can be introduced through carbamoylation reactions using ethyl isocyanate or ethyl chloroformate in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized azetidines and their derivatives .
科学的研究の応用
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its unique structural features and reactivity.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism by which 1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ring strain and functional groups enable it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action .
類似化合物との比較
1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position, known for its use in peptide synthesis.
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
The uniqueness of this compound lies in its specific functional groups and the balance between ring strain and stability, making it a versatile compound for various applications .
特性
IUPAC Name |
1-[2-(ethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-9-7(11)5-10-3-6(4-10)8(12)13/h6H,2-5H2,1H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWADZCNRYNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)

![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)




![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)





